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L-ARGININE:HCL (D7)

Cat. No.: B1580305
M. Wt: 217.71
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Description

Significance of Stable Isotope Labeling in Contemporary Scientific Inquiry

Stable isotope labeling is a non-radioactive method that involves the incorporation of "heavy" isotopes of elements into molecules to track their journey through biological systems. This approach offers a safe and precise window into the dynamic processes of life.

Theoretical Underpinnings of Isotopic Tracer Applications

The fundamental principle of isotopic tracer applications lies in the subtle difference in mass between isotopes of the same element. wikipedia.org While chemically identical to their more common, lighter counterparts, molecules labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be distinguished and quantified using highly sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org When a labeled compound is introduced into a biological system, it follows the same metabolic routes as the endogenous, unlabeled molecule. By monitoring the appearance of the heavy isotope in various metabolites, researchers can map out complex biochemical pathways and measure the rates of metabolic processes with high precision. wikipedia.org

Evolution of Deuterated Compound Utilization in Research

The application of stable isotopes in scientific research has a rich history, with the development of sophisticated analytical instruments like mass spectrometers greatly expanding their utility. nih.gov Initially, deuterium was employed to probe the mechanisms of chemical reactions. numberanalytics.com Its use has since broadened to encompass complex biological investigations, including pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted. chemsrc.comacs.org In the field of proteomics, which is the large-scale study of proteins, deuterated amino acids are integral to techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.orgwashington.edu SILAC allows for the precise quantification of differences in protein abundance between different cell populations, providing critical insights into cellular regulation and disease. wikipedia.orgthermofisher.com

Specificity of L-ARGININE:HCL (D7) as a Research Tool

L-ARGININE:HCL (D7) is a specially synthesized version of the amino acid L-Arginine, where seven hydrogen atoms have been strategically replaced with deuterium. sigmaaldrich.com This high degree of deuteration results in a significant mass shift, making it an ideal internal standard for the accurate quantification of natural L-Arginine in biological samples using mass spectrometry. caymanchem.com

Locational Specificity of Deuteration (D7) within the Arginine Molecule

The "D7" designation in L-ARGININE:HCL (D7) signifies that seven specific hydrogen atoms have been substituted with deuterium. sigmaaldrich.com These substitutions are precisely located on the carbon backbone of the L-arginine molecule at the 2,3,3,4,4,5,5 positions. sigmaaldrich.comsigmaaldrich.com This exact placement is critical, ensuring that the labeled molecule mimics the behavior of its natural counterpart in biological systems while providing a clear and distinct signal for analytical detection. isotope.com

Advantages of Deuterium Over Other Stable Isotopes in Certain Experimental Paradigms

While other stable isotopes like ¹³C and ¹⁵N are valuable research tools, deuterium offers distinct advantages in particular experimental setups. The substantial mass difference between hydrogen (¹H) and deuterium (²H) creates a more pronounced mass shift for each substitution compared to other isotopes, which can simplify detection and quantification by mass spectrometry. musechem.com Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect, where the C-D bond breaks more slowly. mdpi.com This effect can be harnessed to investigate the mechanisms of chemical reactions. mdpi.com In some cases, this metabolic slowing can be intentionally used to enhance the properties of drug candidates. mdpi.cominformaticsjournals.co.in

Scope and Academic Relevance of L-ARGININE:HCL (D7) Studies

The primary application of L-ARGININE:HCL (D7) in the academic and research communities is as an internal standard for quantitative bioanalytical methods. caymanchem.com Its use is crucial for the precise measurement of endogenous L-arginine concentrations in a variety of biological samples, including plasma, serum, and tissue extracts. nih.gov

L-arginine is a semi-essential amino acid with a critical role in numerous physiological functions, such as the production of nitric oxide (a key signaling molecule), creatine (B1669601) (important for energy metabolism), and proteins. pfanstiehl.commayoclinic.org Consequently, the ability to accurately quantify L-arginine levels is vital for research into a wide range of conditions, including cardiovascular diseases, immunological disorders, and metabolic diseases. nih.govmayoclinic.org Research studies have utilized L-ARGININE:HCL (D7) to explore how arginine metabolism is altered in various disease states, and in response to different therapeutic interventions. semanticscholar.org For instance, it has been used in studies investigating the metabolic pathways associated with dementia. nih.gov

Property Value Source
Chemical Formula C₆H₇D₇N₄O₂·HCl isotope.com
Molecular Weight 217.71 g/mol sigmaaldrich.com
Isotopic Purity ≥98 atom % D sigmaaldrich.com
Labeled Positions 2,3,3,4,4,5,5-D7 sigmaaldrich.comsigmaaldrich.com
Primary Application Internal standard in mass spectrometry caymanchem.com

Properties

Molecular Weight

217.71

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for L Arginine:hcl D7

De Novo Synthetic Routes for Deuterated Arginine Derivatives

De novo chemical synthesis offers precise control over the placement and number of isotopic labels. These multi-step organic synthesis routes typically begin with simple, commercially available deuterated precursors to build the complex amino acid structure. nih.gov The biological synthesis pathway of arginine, which proceeds from precursors like glutamate, ornithine, and citrulline, often informs the strategies employed in chemical synthesis. embopress.orgnih.govnationalacademies.org

Regiospecific Deuteration Strategies

Achieving regiospecificity—the controlled placement of deuterium (B1214612) atoms at specific positions in the molecule—is a primary challenge and goal of synthetic strategies. For L-ARGININE:HCL (D7), this involves deuteration at the C-2, C-3, C-4, and C-5 positions of the pentanoic acid backbone.

Classic methods for creating α-deuterated amino acids can be lengthy, but modern chemical and biocatalytic approaches have improved efficiency and selectivity. nih.gov One powerful strategy involves the use of enzymes as catalysts on synthetic intermediates. For instance, α-oxoamine synthases (AOS), such as SxtA AONS, have been shown to stereoselectively install a deuterium atom at the α-position of arginine and its methyl ester derivatives. nih.gov In one study, incubating SxtA AONS with L-arginine in deuterium oxide (D₂O) resulted in approximately 20% incorporation of a single deuterium atom at the alpha carbon. nih.gov

Another approach involves multi-step synthesis where deuteration is achieved on a precursor molecule. For example, a synthetic pathway can be designed to produce an aldehyde intermediate which is then quantitatively deuterated under basic conditions in deuterated methanol (B129727) (MeOD) before being converted to the final arginine structure. This allows for specific labeling at defined positions within the amino acid side chain.

Catalytic Deuteration Techniques

Catalytic H/D exchange reactions represent an efficient method for introducing deuterium into organic molecules using a deuterium source like D₂O. These reactions are often mediated by transition metal catalysts.

Enzymatic Catalysis : Biocatalytic approaches offer high stereoselectivity and operate under mild conditions. nih.gov Enzymes like L-arginine hydroxylases, which are nonheme iron(II) dependent dioxygenases, demonstrate the natural reactivity of C-H bonds in arginine. Computational studies and kinetic isotope effect measurements show that replacing hydrogen with deuterium at these positions significantly alters reaction rates, highlighting the potential for enzyme-guided deuteration. frontiersin.org

Metal Catalysis : Organophotocatalysis has emerged as a strategy for the α-deuteration of unprotected primary amines using D₂O as the deuterium source under mild conditions. rsc.org This method offers high levels of deuteration with minimal byproducts. While not specific to arginine in the cited study, the principle is applicable to amino acid synthesis.

Biosynthetic Approaches for Isotopic Enrichment

Biosynthetic methods leverage the metabolic machinery of microorganisms or cell-free systems to produce isotopically labeled amino acids. These approaches are particularly effective for producing perdeuterated (fully deuterated) compounds.

Microbial Fermentation with Deuterium-Enriched Precursors

Microbial fermentation is a well-established method for producing amino acids, including L-arginine. Strains of Corynebacterium, Bacillus, and Escherichia coli have been engineered for enhanced L-arginine production. nationalacademies.org To produce deuterated variants, these microorganisms are cultured in media where standard components are replaced with their deuterated analogues.

The process typically involves:

Adaptation : Microorganisms, such as E. coli or Bacillus subtilis, are gradually adapted to grow in media containing high concentrations of D₂O. nih.goviiste.org

Culture in Deuterated Media : The adapted cells are then grown in a fermentation medium where H₂O is replaced with D₂O (typically 98-99.9 atom % D). nih.govsigmaaldrich.com

Deuterated Carbon Source : A deuterated carbon source, such as D8-glycerol, is supplied to ensure the incorporation of deuterium into the carbon backbone of all synthesized molecules, including amino acids. nih.gov

Metabolic Incorporation : Through intermediary metabolism, such as the transamination of nonessential amino acids, deuterium from D₂O and the carbon source is incorporated into the newly synthesized L-arginine molecules. physiology.org

Research has shown that this method can produce perdeuterated proteins like human arginase I in E. coli, indicating that the constituent amino acids, including arginine, are successfully deuterated. nih.gov

Parameter Description
Microorganism Genetically engineered strains of E. coli or Bacillus subtilis.
Deuterium Source D₂O (heavy water), deuterated carbon sources (e.g., D8-glycerol).
Process Multi-stage adaptation followed by fed-batch fermentation.
Result Incorporation of deuterium into the amino acid backbone via cellular metabolism.

Cell-Free Protein Synthesis Systems for Labeled Amino Acid Production

Cell-free protein synthesis (CFPS) is an in vitro method that utilizes a cell extract containing all the necessary machinery for transcription and translation (ribosomes, enzymes, etc.) to produce proteins. nih.gov A key advantage of CFPS for isotopic labeling is the direct control over the reaction environment.

Instead of relying on cellular metabolism to incorporate isotopes from media, deuterated amino acids, such as L-ARGININE:HCL (D7), can be directly added to the reaction mixture. This bypasses the complexities of cellular uptake and metabolic scrambling of the label. nih.gov This method is particularly useful for selectively labeling specific amino acid types within a protein. While primarily used for producing labeled proteins, the principle relies on the availability of pre-synthesized labeled amino acids, which can be produced through the de novo or fermentation methods described previously.

Purification and Quality Control of Isotopic Purity

Following synthesis, L-ARGININE:HCL (D7) must be purified and its chemical and isotopic purity rigorously assessed.

Purification: The purification process aims to remove unreacted precursors, byproducts, and other impurities. Common methods include:

Ion-Exchange Chromatography : This is a highly effective method for separating amino acids. The crude product is passed through an ion-exchange resin, which selectively binds the charged arginine molecule. After washing away impurities, the purified arginine is eluted. nationalacademies.orgphysiology.org

Crystallization : After chromatographic purification, highly pure L-arginine crystals can be obtained through concentration and crystallization from the elution buffer. nationalacademies.org

Quality Control: A combination of analytical techniques is employed to verify the identity, chemical purity, and isotopic enrichment of the final product.

Mass Spectrometry (MS) : LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the primary tool for confirming the mass of the deuterated compound and quantifying its isotopic purity. clearsynth.comnih.gov For L-ARGININE:HCL (D7), quantitation is performed by monitoring the mass-to-charge ratio (m/z) for the labeled compound (e.g., m/z 286.1749) and comparing it to the unlabeled standard. nih.govd-nb.info The method can achieve high precision and accuracy, with defined limits of detection and quantification. nih.govresearchgate.net MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry is also used to confirm the molecular weight of larger molecules containing the labeled arginine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the structure of the molecule and the positions of the deuterium atoms. ¹H-NMR spectra of deuterated compounds show the absence of signals at the positions where protons have been replaced by deuterium. researchgate.netfarmaciajournal.com For L-ARGININE:HCL (D7), the signals corresponding to the protons at positions 2, 3, 4, and 5 would be absent. Quantitative NMR (qNMR) can also be used to determine the purity of the compound against a certified reference standard. researchgate.net

The combination of these methods ensures that the final L-ARGININE:HCL (D7) product meets the high standards required for its intended applications, with typical specifications of >98% chemical purity and >98% isotopic purity. clearsynth.comsigmaaldrich.com

Technique Purpose Typical Findings for L-ARGININE:HCL (D7)
LC-MS/MS Identity Confirmation & Isotopic PurityDetects the correct mass shift (M+7) and quantifies isotopic enrichment (>98%). clearsynth.comnih.gov
¹H-NMR Structural Confirmation & Deuteration SitesAbsence of proton signals at the C-2, C-3, C-4, and C-5 positions. researchgate.net
HPLC Chemical PurityDetermines chemical purity against reference standards, often >98%. researchgate.net
Ion-Exchange Chromatography PurificationSeparates the target amino acid from precursors and byproducts. nationalacademies.orgphysiology.org

Chromatographic Separation Techniques for Labeled Compounds

Following synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially isotopologues with fewer than seven deuterium atoms. Therefore, a robust purification strategy is essential. Chromatographic techniques are the primary methods used for the purification of isotopically labeled compounds like L-Arginine:HCl (D7). moravek.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purifying labeled compounds. moravek.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is effective for separating amino acids from nonpolar impurities. Argentation HPLC is a specialized form of HPLC that can be used to separate labeled and unlabeled compounds with high resolution. nih.gov

Ion-Exchange Chromatography (IEC) is particularly well-suited for purifying amino acids due to their charged nature. Arginine is a strongly basic amino acid, and at a pH below its isoelectric point, it carries a net positive charge. This allows it to bind strongly to a cation-exchange resin. google.comgoogle.com Impurities can be washed away, and the purified L-Arginine:HCl (D7) can then be eluted by changing the pH or increasing the salt concentration of the mobile phase. A multi-column approach may be used to systematically remove different classes of impurities. rsc.org

The table below outlines the primary chromatographic techniques for purification.

Technique Principle of Separation Application to L-Arginine:HCl (D7) Reference
High-Performance Liquid Chromatography (HPLC) Separation based on polarity differences between the compound and the stationary phase.Removes nonpolar impurities and can separate isotopologues. moravek.com, nih.gov
Ion-Exchange Chromatography (IEC) Separation based on the net charge of the molecule.Highly effective for separating arginine from neutral or acidic impurities using a cation-exchange resin. google.com, google.com

Assessment of Isotopic Enrichment and Chemical Purity

After purification, the final product must be rigorously analyzed to confirm its chemical purity and to quantify the extent and location of isotopic labeling. This validation is critical for its use in quantitative research applications. rsc.orgrsc.org

Isotope Ratio Mass Spectrometry for Deuterium Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to determine the precise abundance of isotopes in a sample. iaea.orgunu.edu For L-Arginine:HCl (D7), IRMS measures the ratio of deuterium to hydrogen (²H/¹H) to determine the isotopic enrichment. nih.gov

In a typical workflow, the purified compound is first combusted at high temperatures (e.g., 1450°C) to convert it into simple gases, such as hydrogen gas (H₂) and nitrogen gas (N₂). metsol.com This gas mixture is then introduced into the mass spectrometer. The IRMS instrument separates the gases based on their mass-to-charge ratio, allowing for a very precise measurement of the different isotopic forms of hydrogen (e.g., H₂ vs. HD). By comparing the sample's isotope ratio to that of a calibrated standard, the exact deuterium abundance can be calculated with high precision. nih.govmetsol.com Gas chromatography can be coupled with IRMS (GC-IRMS) to separate the analyte from any other volatile components before combustion and analysis. metsol.com

Advanced Spectroscopic Validation of Deuteration Sites

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the isotopic distribution of the compound. nih.gov By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0), partially labeled (d1-d6), and fully labeled (d7) versions of the molecule, the isotopic purity can be calculated. rsc.orgrsc.org Furthermore, tandem mass spectrometry (MS/MS) can be used to localize the deuterium atoms. In an MS/MS experiment, the parent ion of L-Arginine:HCl (D7) is isolated and then fragmented. By analyzing the mass of the resulting fragments, it is possible to deduce which parts of the molecule contain the deuterium labels. thermofisher.com Techniques like Electron Transfer Dissociation (ETD) are particularly useful as they minimize "scrambling," a phenomenon where deuterium atoms migrate during fragmentation, which can complicate interpretation. thermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. In ¹H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal, directly confirming the site of deuteration. ucl.ac.uk In ¹³C NMR, the presence of an adjacent deuterium atom causes a characteristic shift and splitting pattern in the carbon signal, providing further evidence for the location of the label. nih.gov Advanced NMR experiments can provide unambiguous confirmation of the structural integrity and the precise location of each of the seven deuterium atoms in the L-Arginine:HCl (D7) molecule. rsc.orgrsc.org

The table below summarizes the analytical techniques for validation.

Technique Information Provided Principle Reference
Isotope Ratio MS (IRMS) Overall deuterium abundance (isotopic enrichment).Measures the ratio of heavy to light isotopes (²H/¹H) after sample combustion. metsol.com, iaea.org, nih.gov
High-Resolution MS (HRMS) Isotopic purity and distribution of isotopologues.Provides highly accurate mass measurements to resolve different deuterated species. rsc.org, rsc.org, nih.gov
Tandem MS (MS/MS) Location of deuterium atoms.Fragments the molecule and analyzes the mass of the resulting pieces. nih.gov, thermofisher.com
NMR Spectroscopy (¹H, ¹³C) Unambiguous location of deuterium atoms and structural confirmation.Detects the magnetic properties of atomic nuclei, which are altered by isotopic substitution. ucl.ac.uk, nih.gov

Advanced Analytical Methodologies Utilizing L Arginine:hcl D7

Mass Spectrometry (MS)-Based Techniques for Quantitative and Qualitative Analysis

Mass spectrometry-based techniques are at the forefront of bioanalytical science, offering unparalleled sensitivity and selectivity. The use of isotopically labeled internal standards is crucial for achieving high-quality quantitative data. L-ARGININE:HCL (D7), with a molecular weight of 217.71, serves as an ideal internal standard for L-arginine and its metabolites due to its similar chemical and physical properties, ensuring that it behaves comparably to the analyte of interest during sample preparation and analysis. nih.govchemie-brunschwig.ch

Isotope Dilution Mass Spectrometry (IDMS) with L-ARGININE:HCL (D7) as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. By measuring the ratio of the unlabeled analyte to the labeled standard, precise quantification can be achieved, effectively correcting for variations in sample extraction, derivatization, and instrument response.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used platform for the analysis of amino acids and their metabolites in biological fluids. researchgate.net The development of robust and reliable LC-MS/MS methods is essential for clinical and research applications. L-ARGININE:HCL (D7) is frequently employed as an internal standard in these methods to ensure accuracy and precision. nih.govnih.govfrontiersin.orgmdpi.comnih.gov

Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous quantification of L-arginine and its key metabolites, such as asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and L-citrulline. nih.govnih.gov These methods often involve a protein precipitation step followed by derivatization to enhance chromatographic separation and ionization efficiency. For instance, a method involving derivatization with benzoyl chloride has been successfully applied for the analysis of these compounds in human serum. nih.gov

The validation of these methods typically includes assessing linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantification (LOQ). The use of L-ARGININE:HCL (D7) as an internal standard contributes to achieving excellent linearity and precision. For example, one validated method reported a linear range of 5–250 µM for L-arginine with high accuracy and precision. nih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for the Analysis of L-Arginine and its Metabolites Using L-ARGININE:HCL (D7) as an Internal Standard

ParameterDetails
Internal Standard L-ARGININE:HCL (D7)
Analytes L-Arginine, ADMA, SDMA, L-Citrulline, Dimethylamine (DMA)
Sample Type Human Serum
Sample Preparation Protein precipitation followed by derivatization with benzoyl chloride. nih.gov
Chromatography Reverse-phase column (e.g., Acquity HSS T3, 50 × 1.0 mm, 1.75 µm). nih.gov
Mobile Phase A gradient of acetonitrile (B52724) and water with formic acid. nih.gov
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) with Electrospray Ionization (ESI). nih.gov
Monitored Ions (m/z) L-Arginine: 279.1457; D7-Arginine: 286.1749 ; ADMA: 307.1717; SDMA: 314.2076; L-Citrulline: 280.1297. nih.gov
Linearity (L-Arginine) 5–250 µM. nih.gov
LOD (L-Arginine) 1.7 µM. nih.gov
LOQ (L-Arginine) 3.2 µM. nih.gov

This table presents a compilation of typical parameters and does not represent a single, specific study but rather a synthesis of common practices found in the literature.

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like L-ARGININE:HCL (D7) is a primary strategy to compensate for these effects. nih.gov Because the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of their signals remains constant, leading to accurate quantification.

Other strategies to minimize matrix effects include:

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Optimized Sample Preparation: Employing more effective sample clean-up procedures, such as solid-phase extraction (SPE), can remove a significant portion of the matrix.

Chromatographic Separation: Improving the chromatographic resolution to separate the analyte from interfering compounds.

The combination of these strategies, with the use of L-ARGININE:HCL (D7) as an internal standard, significantly enhances the precision and reliability of the analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amino acids. However, due to the low volatility of amino acids, a derivatization step is necessary to make them amenable to GC analysis. sigmaaldrich.com Common derivatization methods include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens on the amino and carboxyl groups with nonpolar silyl (B83357) groups. sigmaaldrich.com

Deuterated amino acids, including L-ARGININE:HCL (D7), can serve as internal standards in GC-MS analysis, similar to their role in LC-MS/MS. The derivatized D7-arginine will have a distinct mass spectrum from its unlabeled counterpart, allowing for accurate quantification. The fragmentation pattern of the derivatized amino acids in the mass spectrometer provides structural information and is used for identification and quantification. For example, the trimethylsilyl (B98337) (TMS) derivative of L-arginine has a known mass spectrum and retention index. hmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Tracing and Elucidation

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, enabling the confident identification of analytes and the study of metabolic pathways. plos.org In the context of L-arginine metabolism, HRMS is used for untargeted metabolomic studies to identify and quantify a wide range of metabolites simultaneously. plos.org

By using L-ARGININE:HCL (D7) as a tracer, researchers can follow the metabolic fate of arginine through various pathways. The incorporation of deuterium (B1214612) into downstream metabolites can be detected by HRMS, providing insights into the activity of different metabolic routes. This approach has been used to investigate the role of L-arginine metabolism in various diseases, including gastric cancer and dementia. mdpi.comnih.gov For example, untargeted HRMS analysis of plasma from patients with mild cognitive impairment who later developed Alzheimer's disease revealed disturbances in L-arginine metabolism. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biomolecules in solution. nih.govnih.govresearchgate.net However, for larger proteins, the NMR spectra can become very complex and crowded, making interpretation difficult.

The use of stable isotopes, particularly deuterium, can significantly simplify NMR spectra and enhance the quality of the data. nih.gov By replacing protons with deuterons at specific positions in an amino acid, the complexity of the proton NMR spectrum is reduced, and the relaxation properties of the remaining protons and other nuclei are improved. nih.gov

While specific studies focusing solely on L-ARGININE:HCL (D7) for NMR applications are not prevalent, the principles of using deuterated amino acids are well-established. Selectively incorporating deuterated arginine into a protein allows researchers to:

Simplify Spectra: Reduce the number of proton signals, making it easier to resolve and assign the remaining signals.

Study Protein Dynamics: The altered relaxation properties of nuclei near the deuterated sites can provide information about the flexibility and motion of the protein.

Determine Protein Structure: The simplified spectra can aid in the collection of distance and angular restraints needed for structure calculation. nih.gov

A method has been described to introduce defined isotope patterns into arginine residues, which can then be incorporated into proteins for NMR studies. nih.gov This approach allows for the creation of NMR-active spin systems with optimized properties for studying large protein complexes. nih.gov

Deuterium NMR (²H NMR) for Direct Detection and Structural Elucidation

Deuterium (²H) NMR spectroscopy offers a direct method for observing the deuterium-labeled sites within a molecule. In the context of L-ARGININE:HCL (D7), where seven hydrogen atoms are replaced by deuterium, ²H NMR provides a clean spectral window, free from the overwhelming signals of ¹H in a biological system. This technique is particularly useful for studying the mobility and local environment of the deuterated arginine side chain.

Research has shown that the quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to molecular motion. By analyzing the lineshape and relaxation parameters of the ²H signal, researchers can extract detailed information about the dynamics of the arginine side chain on various timescales. For instance, changes in the rotational correlation times, which reflect the speed of molecular tumbling and internal motions, can be quantified.

A study involving the enzymatic decarboxylation of L-arginine in deuterium oxide utilized ²H NMR to confirm the position of deuterium in the resulting agmatine (B1664431). cdnsciencepub.com The ²H NMR spectrum showed a distinct signal corresponding to the deuterated position, providing direct evidence for the stereochemical course of the reaction. cdnsciencepub.com This highlights the power of ²H NMR in elucidating reaction mechanisms and the precise location of isotopic labels.

Table 1: Key Research Findings from ²H NMR Studies of Deuterated Arginine

Research FocusKey FindingSignificance
Stereochemistry of Enzymatic DecarboxylationDirect detection of deuterium in the product molecule, agmatine. cdnsciencepub.comConfirmed the stereochemical pathway of the reaction and the specific location of the isotopic label. cdnsciencepub.com
Molecular DynamicsSensitivity of the ²H NMR signal to the motion of the arginine side chain.Allows for the quantitative analysis of side-chain dynamics, including rotational correlation times.

Multidimensional Heteronuclear NMR Experiments with Deuterated Proteins

The use of L-ARGININE:HCL (D7) is particularly advantageous in multidimensional heteronuclear NMR experiments on proteins. Uniform or selective deuteration of proteins, often in combination with ¹³C and ¹⁵N labeling, is a powerful strategy to overcome the limitations imposed by the large size of biomolecules. mpg.deacs.org Deuteration simplifies complex ¹H NMR spectra and slows down transverse relaxation, leading to sharper resonance lines and improved spectral quality, which is especially crucial for proteins larger than 30 kDa. acs.orgmdpi.com

In this context, L-ARGININE:HCL (D7) can be incorporated into proteins, and its deuterated side chain helps to reduce spectral overlap and improve the resolution of signals from other amino acids. This allows for the application of sophisticated NMR experiments like ¹³C/¹⁵N-edited ¹H-NMR. These experiments filter for protons directly attached to ¹³C or ¹⁵N, providing specific information about the protein backbone and side chains. nih.gov

A significant area of research involves the study of protein-ligand interactions. By selectively labeling either the protein or the ligand with isotopes like those in L-ARGININE:HCL (D7), it is possible to unambiguously identify the interacting surfaces. nih.gov For example, a ¹⁵N-labeled protein can be studied upon binding to an unlabeled ligand, and the chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum reveal the binding site. The use of deuterated arginine within the protein can further enhance the quality of these spectra. mdpi.comnih.gov

Furthermore, specialized experiments have been developed to specifically probe the arginine side chain. For instance, the ASHDEX (Arginine Side-chain Hydrogen-Deuterium Exchange) experiment monitors the exchange rate of hydrogen atoms in the guanidinium (B1211019) group with the solvent. ucl.ac.uk This provides insights into the accessibility of the arginine side chain and its involvement in intramolecular interactions like salt bridges. ucl.ac.uk The incorporation of deuterium in other parts of the protein, facilitated by precursors like L-ARGININE:HCL (D7), is crucial for the success of such detailed studies. ucl.ac.uk

Table 2: Applications of Deuterated Arginine in Multidimensional NMR

NMR TechniqueApplicationBenefit of Deuteration
¹³C/¹⁵N-edited ¹H-NMRProtein structure and dynamics studies. nih.govReduces spectral complexity and improves resolution, enabling the study of larger proteins. mpg.deacs.orgmdpi.com
¹H-¹⁵N HSQCMapping protein-ligand interaction interfaces. nih.govEnhances spectral quality for clearer identification of binding sites. mdpi.comnih.gov
ASHDEXMeasuring hydrogen exchange rates of the arginine guanidinium group. ucl.ac.ukAllows for the study of side-chain accessibility and intramolecular interactions. ucl.ac.uk

Solid-State NMR for Investigating Dry Protein Formulations Containing Deuterated Arginine Adjuvants

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of non-crystalline or immobile systems, such as dry protein formulations. mst.edu In these formulations, arginine is often used as an excipient to improve protein stability. The incorporation of deuterated arginine, such as L-ARGININE:HCL (D7), can provide significant advantages in ssNMR studies.

One of the main challenges in ssNMR of proteins is spectral resolution. Deuteration of the protein or the excipient can lead to a significant simplification of the ¹H ssNMR spectra and a reduction in line broadening. mdpi.commst.edu This is because the dipolar couplings between protons, a major source of line broadening in solids, are significantly reduced when protons are replaced by deuterons.

By using L-ARGININE:HCL (D7) as an adjuvant, researchers can use ssNMR to probe the specific interactions between the arginine and the protein in the solid state. For example, through-space correlation experiments, such as ¹H-¹³C or ¹H-¹⁵N heteronuclear correlation (HETCOR), can be used to identify close contacts between the deuterated arginine and specific residues of the protein. This information is crucial for understanding how arginine stabilizes the protein structure in a lyophilized state.

Furthermore, ²H ssNMR can be employed to study the dynamics of the deuterated arginine adjuvant itself within the solid formulation. The lineshape of the ²H spectrum is highly sensitive to the motional regime of the deuterated segments, providing insights into the mobility and distribution of the excipient within the protein matrix.

Table 3: Advantages of L-ARGININE:HCL (D7) in Solid-State NMR of Protein Formulations

Analytical GoalssNMR ApproachRole of L-ARGININE:HCL (D7)
Characterize Protein-Excipient InteractionsHeteronuclear correlation (e.g., ¹H-¹³C HETCOR)Serves as a deuterated probe to identify specific contact points with the protein, with reduced spectral interference.
Investigate Adjuvant Dynamics²H ssNMRAllows for the direct observation of the mobility and distribution of the arginine adjuvant within the solid formulation.
Improve Spectral ResolutionGeneral ssNMR experimentsReduces homonuclear ¹H-¹H dipolar couplings, leading to narrower lines and simplified spectra. mdpi.commst.edu

Hybrid Analytical Platforms Integrating L-ARGININE:HCL (D7) Tracers

L-ARGININE:HCL (D7) is frequently used as an internal standard in hybrid analytical platforms, most notably those combining liquid chromatography with mass spectrometry (LC-MS). clearsynth.comcaymanchem.combioscience.co.uk This approach allows for the accurate quantification of unlabeled L-arginine and its metabolites in complex biological samples. nih.govnih.gov

In a typical workflow, a known amount of L-ARGININE:HCL (D7) is added to the biological sample before processing. nih.gov The sample is then subjected to chromatographic separation, where the labeled and unlabeled arginine co-elute. The mass spectrometer detects both forms, and the ratio of the signal intensity of the analyte to that of the internal standard is used for quantification. The seven deuterium atoms in L-ARGININE:HCL (D7) provide a significant mass shift, ensuring that its mass spectrometric signal is clearly resolved from that of the unlabeled L-arginine. clearsynth.comcaymanchem.com

A study presenting a method for the simultaneous analysis of L-arginine and several of its derivatives in human serum utilized D7-arginine as an internal standard. nih.govnih.gov This allowed for reliable and reproducible quantification of the analytes, which is crucial for investigating their roles as potential biomarkers in various physiological and pathological processes. nih.gov The use of a stable isotope-labeled internal standard like L-ARGININE:HCL (D7) corrects for variations in sample preparation and instrument response, leading to highly accurate results. nih.gov

Table 4: Role of L-ARGININE:HCL (D7) in a Hybrid LC-MS Platform

ComponentFunctionSpecific Role of L-ARGININE:HCL (D7)
Liquid Chromatography (LC)Separates analytes in the sample based on their physicochemical properties.Co-elutes with unlabeled L-arginine, ensuring simultaneous analysis.
Mass Spectrometry (MS)Detects and quantifies the separated analytes based on their mass-to-charge ratio.Provides a distinct mass signal that is used as a reference for the accurate quantification of unlabeled L-arginine. clearsynth.comcaymanchem.combioscience.co.uk
L-ARGININE:HCL (D7)Internal StandardCorrects for variability in sample extraction, derivatization, and ionization efficiency, leading to high accuracy and precision in quantitative analysis. nih.gov

Applications of L Arginine:hcl D7 in Mechanistic Biochemical Research

Elucidation of L-Arginine Metabolic Pathways in Model Systems

The introduction of L-Arginine:HCl (D7) into biological systems enables researchers to follow the journey of the deuterated carbon backbone through interconnected metabolic pathways. This stable isotope tracer is readily distinguishable from its unlabeled counterpart by mass spectrometry, providing a clear signal to track its transformation into various downstream metabolites. isotope.commdpi.com

Stable Isotope Tracing in Cell Culture Models for Metabolic Flux Analysis

Metabolic flux analysis using stable isotopes is a cornerstone technique for mapping the flow of metabolites through the intricate networks of cellular reactions. creative-proteomics.com In cell culture models, introducing L-Arginine:HCl (D7) allows for the precise quantification of its consumption and conversion, offering insights into the dynamic regulation of cellular metabolism. nih.govbiorxiv.org

L-arginine is a critical hub in nitrogen metabolism, serving as a key intermediate in both the urea (B33335) cycle for ammonia (B1221849) detoxification and the nitric oxide (NO) synthesis pathway for cellular signaling. creative-proteomics.comphysiology.org Stable isotope tracing is considered the gold standard for measuring the in vivo production rates of NO and for studying urea cycle dynamics. pnas.orgnih.gov

By introducing L-arginine labeled with stable isotopes, such as the deuterium (B1214612) in L-Arginine:HCl (D7) or heavy nitrogen (¹⁵N), researchers can track the atoms as they are incorporated into downstream products. nih.govahajournals.org For example, the conversion of labeled arginine to labeled citrulline is a direct measure of nitric oxide synthase (NOS) activity. nih.govckisotopes.com Similarly, the appearance of the isotope label in urea and ornithine elucidates the flux through the urea cycle. creative-proteomics.comunito.it

While ¹⁵N-labeled arginine is often used to track the nitrogen atoms directly involved in these cycles, D7-arginine traces the carbon skeleton of the molecule. This provides complementary information on how the backbone of arginine is processed. For instance, in the urea cycle, arginase cleaves arginine into urea and ornithine. creative-proteomics.com Tracking the D7 label reveals the fate of the resulting ornithine, which can be further metabolized into proline or glutamate, or recycled within the cycle. In cases where the urea cycle is impaired, as seen in certain genetic disorders, tracing the fate of labeled arginine can pinpoint the specific enzymatic step that is deficient and assess the efficacy of therapeutic interventions. pnas.orgunito.it

Studies in various cell culture models have utilized these techniques to understand how metabolic pathways are rewired in response to different stimuli or in disease states like cancer. mdpi.comnih.gov The ability to quantitatively measure these fluxes provides unparalleled insight into cellular physiology and pathophysiology. ckisotopes.com

The replacement of hydrogen with deuterium in a substrate molecule like L-arginine can have a measurable effect on the rate of an enzyme-catalyzed reaction, a phenomenon known as the kinetic isotope effect (KIE). This occurs when the breaking of a carbon-hydrogen bond is a rate-limiting step in the reaction mechanism. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of a C-D bond are typically slower.

Furthermore, deuterium labeling is instrumental in studying enzyme stereoselectivity and reaction site specificity. For example, biocatalytic methods using specific enzymes have been developed to introduce deuterium into L-arginine at the α-carbon position in a highly selective manner, which is valuable for creating probes to study protein and natural product metabolism. nih.gov

Investigations in Non-Human Biological Systems (e.g., animal models, plant systems, microbial cultures)

The application of L-Arginine:HCl (D7) and other isotopically labeled versions of arginine extends beyond cell culture to whole organisms, providing a systemic view of metabolism that accounts for the interplay between different organs and tissues.

Metabolic profiling, or metabolomics, in conjunction with stable isotope tracers, is a powerful strategy to characterize metabolic phenotypes in various non-human biological systems. By administering L-Arginine:HCl (D7) to an organism, scientists can trace its distribution and conversion, revealing how arginine metabolism is altered in different physiological or pathological contexts. mdpi.comresearchgate.net

For example, studies in mouse models of dementia and Alzheimer's disease have used D7-arginine as an internal standard to accurately quantify changes in arginine and its metabolites, revealing significant alterations in the nitric oxide pathway associated with the disease. researchgate.netnih.gov In geese, metabolic profiling has been used to study the formation of fatty liver, identifying the arginine and proline metabolism pathway as being significantly disturbed during the process. frontiersin.org In murine models of malaria, arginine depletion, tracked via metabolomics, was identified as a specific indicator of liver damage. nih.gov

This approach is not limited to animals. In microbial systems, tracing arginine metabolism is crucial for understanding bacterial homeostasis, pathogenesis, and colonization resistance in the gut. nih.gov Studies in various gut bacteria have characterized the enzymatic pathways that convert arginine into metabolites like citrulline, ornithine, and agmatine (B1664431). nih.gov

The following table summarizes selected research findings using labeled arginine for metabolic profiling in different experimental organisms.

Experimental OrganismResearch FocusKey Findings Using Labeled ArginineReference
Mouse ModelsDementia / Alzheimer's DiseaseL-Arginine:HCl (D7) used as an internal standard to quantify metabolites. Revealed decreased levels of L-arginine and L-citrulline, indicating altered nitric oxide pathway activity in dementia. nih.gov
Mouse ModelsHepatocellular Carcinoma (HCC)Ex vivo transport assays with labeled arginine showed increased uptake in liver tumors, compensating for downregulated arginine synthesis. nih.gov
Landes GeeseFatty Liver FormationMetabolic profiling identified disturbed arginine and proline metabolism as a key pathway in the progression of overfeeding-induced fatty liver. frontiersin.org
Human Endothelial Cells (in vitro)Cellular Transport and MetabolismUsed D7-ADMA and ¹⁵N₄-ARG to demonstrate that arginine and its derivative ADMA mutually influence their cellular availability via transport and metabolic interactions. semanticscholar.org
Neonatal PigletsWhole Body Arginine MetabolismA multi-isotope method (including labeled arginine, citrulline, and proline) quantified nitric oxide synthesis and the conversion rates between key metabolites, showing citrulline formation limits arginine synthesis. physiology.org

Dynamic metabolic studies track the rate of synthesis of molecules over time, providing a deeper understanding of biosynthetic processes. Introducing a pulse of L-Arginine:HCl (D7) allows researchers to follow the incorporation of the deuterium label into newly synthesized proteins and other metabolites, revealing the kinetics of these processes. nih.govphysiology.org

For instance, studies using deuterium oxide (D₂O) labeling, a related technique, have enabled proteome-wide analysis of protein turnover rates. nih.govbiorxiv.org Deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, and these labeled amino acids are then built into new proteins. physiology.org By measuring the rate of deuterium incorporation, the synthesis and degradation rates of thousands of proteins can be determined simultaneously. Using a pre-labeled compound like L-Arginine:HCl (D7) offers a more direct way to trace the contribution of this specific amino acid to protein synthesis without relying on the cell's de novo synthesis pathways for labeling.

In microbial systems, labeled arginine has been used to study the biosynthesis of secondary metabolites and other cellular components. For example, understanding the pathways for arginine production through fermentation in bacteria like Corynebacterium is essential for industrial applications. nih.gov In pathogenic bacteria, tracing the conversion of arginine to agmatine by arginine decarboxylase has been shown to be critical for the biosynthesis of the protective polysaccharide capsule in Streptococcus pneumoniae. nih.gov These dynamic studies are fundamental to metabolic engineering and to understanding the mechanisms of microbial growth and virulence.

Understanding Isotope Effects in Biochemical Reactions

The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a cornerstone in the study of enzymatic reaction mechanisms.

Kinetic Isotope Effects (KIE) Studies with L-ARGININE:HCL (D7)

Kinetic isotope effect studies are a powerful method for elucidating the rate-determining steps in enzymatic reactions. wikipedia.org By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking or formation during the reaction, scientists can observe changes in the reaction rate. wikipedia.org If the reaction slows down, it indicates that the cleavage of that specific C-H bond is part of the rate-limiting step. wikipedia.org

L-Arginine:HCl (D7), with its seven deuterium atoms, can be used to probe the mechanism of enzymes that utilize arginine as a substrate. For instance, in the study of enzymes like nitric oxide synthase or arginase, which catalyze reactions involving the modification of the arginine side chain, deuteration at specific positions can reveal critical mechanistic details. nih.govscielo.br For example, a primary kinetic isotope effect would be expected if a C-H bond at one of the deuterated positions in L-Arginine:HCl (D7) is broken in the rate-determining step of an enzymatic reaction. d-nb.info

One study on alkanesulfonate monooxygenase demonstrated the use of kinetic isotope effects to support the abstraction of a proton as the rate-limiting step in catalysis. nih.gov By substituting the protium at the C1 position of octanesulfonate with deuterium, a primary isotope effect was observed, confirming the proposed mechanism. nih.gov Similarly, using L-Arginine:HCl (D7) in studies of arginine-metabolizing enzymes can help identify which specific C-H bond cleavage is kinetically significant. scielo.br

Deuterium-Induced Conformational and Energetic Perturbations in Enzymatic Processes

Beyond directly participating in bond-breaking events, the presence of deuterium can also cause more subtle perturbations in the conformational and energetic landscape of enzymatic processes. The increased mass of deuterium can affect vibrational modes of the molecule, which in turn can influence non-covalent interactions, protein dynamics, and the stability of the enzyme-substrate complex. pnas.org

While often considered a minor effect, these deuterium-induced perturbations can provide valuable insights. For example, studies have shown that deuterium labeling can alter protein architecture, although in some cases, the effect on catalytic efficiency is primarily due to mass effects rather than specific structural changes. pnas.org In the context of L-Arginine:HCl (D7), the collective effect of seven deuterium atoms could lead to measurable changes in the binding affinity of arginine to an enzyme's active site or alter the conformational dynamics of the enzyme itself. These subtle energetic shifts can be detected through sensitive biophysical techniques and can help to refine our understanding of the forces that govern enzyme-substrate recognition and catalysis. biorxiv.org

Mechanistic Studies of Protein-Arginine Interactions

Arginine residues play crucial roles in protein structure and function, participating in salt bridges, hydrogen bonds, and cation-π interactions. squ.edu.om L-Arginine is also widely used as an excipient in protein formulations to enhance stability and prevent aggregation. nih.gov Deuterated arginine provides a unique tool to investigate these interactions at a molecular level.

Role of Deuterated Arginine in Protein Stability and Aggregation Research in vitro

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics. researchgate.net The rate at which backbone amide hydrogens exchange with deuterium in the solvent provides information about the protein's local flexibility and structure. ucl.ac.uk While this technique typically probes the protein backbone, the use of deuterated arginine as an excipient can provide insights into its mechanism of action.

Studies have shown that arginine can suppress protein aggregation and assist in the refolding of denatured proteins. researchgate.netnih.gov The exact mechanism is still under investigation, but it is believed to involve arginine's interaction with exposed hydrophobic and aromatic residues on the protein surface, thereby preventing protein-protein aggregation. researchgate.netacs.org By using L-Arginine:HCl (D7) in these studies, researchers can potentially track the interactions of the arginine molecules themselves.

A study on a monoclonal antibody showed that while different levels of arginine did not significantly affect deuterium uptake in solid-state HDX-MS, it did decrease the aggregation rate during storage, suggesting that arginine can stabilize proteins through ionic interactions that are not detected by this method. nih.gov Another study using HDX-MS to probe the interaction of arginine with a protein during refolding found that the deuteration levels of the protein refolded with arginine were initially higher, indicating that arginine protects some amide deuterium atoms from exchange, a protection that diminishes as the protein refolds. nih.gov

Table 1: Effect of L-Arginine on Protein Aggregation and Deuterium Exchange

Protein SystemL-Arginine ConcentrationEffect on AggregationObservation from Deuterium ExchangeReference
Reduced Denatured Lysozyme0.05 - 0.4 MSuppression of aggregationNot directly measured in this study researchgate.net
Monoclonal Antibody (lyophilized)VariedDecreased aggregation rateNo significant effect on deuterium uptake nih.gov
Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF)Not specifiedAssisted refoldingHigher initial deuteration levels, indicating protection from H/D exchange nih.gov

Investigations of Arginine as a Protein Refolding and Solubilization Excipient

Arginine is a widely used excipient to enhance the refolding of proteins from inclusion bodies and to increase the solubility of proteins. nih.gov It is believed to act by suppressing aggregation-prone intermediates. researchgate.net Deuterated arginine can be employed in techniques like NMR and mass spectrometry to gain a more detailed understanding of its interactions during these processes.

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) studies have provided direct evidence that arginine interacts with denatured and partially refolded proteins. nih.gov In one study, it was found that arginine could reversibly bind to the denatured protein, primarily through hydrogen bonding, and was gradually excluded as the native conformation was recovered. nih.gov The use of L-Arginine:HCl (D7) in such experiments could help to differentiate the exchange behavior of the protein from that of the excipient, providing a clearer picture of the interaction.

Furthermore, molecular dynamics simulations have complemented experimental studies by showing that arginine can interact favorably with acidic and aromatic amino acid residues on the protein surface. squ.edu.om These interactions are thought to shield hydrophobic patches and prevent aggregation. researchgate.net

Table 2: Mechanistic Insights into Arginine's Role as a Refolding and Solubilization Agent

TechniqueKey FindingImplication for MechanismReference
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)Arginine protects certain protein regions from H/D exchange during refolding.Arginine directly interacts with and shields parts of the unfolding protein. nih.gov
Isothermal Titration Calorimetry (ITC)Arginine binds to denatured and partially refolded proteins.The interaction is transient and diminishes as the protein refolds. nih.gov
Molecular Dynamics (MD) SimulationsArginine interacts favorably with aromatic and charged residues.Arginine can "mask" aggregation-prone sites on the protein surface. squ.edu.omacs.org

Metabolomics Studies with Deuterated Arginine as a Tracer

L-ARGININE:HCL (D7) serves as a powerful tracer in metabolomics, enabling the detailed investigation of arginine metabolism and its interconnected pathways. chemsrc.commedchemexpress.comnih.gov By introducing this labeled compound into biological systems, scientists can track the fate of arginine and its conversion into various downstream metabolites.

Targeted Metabolomics for Pathway Intermediates Quantification

In targeted metabolomics, L-ARGININE:HCL (D7) is employed as an internal standard for the accurate quantification of arginine and its related pathway intermediates. mdpi.comnih.govmdpi.comd-nb.info This approach has been instrumental in studying the L-arginine/nitric oxide (NO) pathway, which is implicated in numerous physiological and pathological processes. mdpi.comnih.govd-nb.info

For instance, studies have utilized L-ARGININE:HCL (D7) to quantify systemic levels of arginine, citrulline, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA) in various diseases. mdpi.comnih.govmdpi.com In research on colorectal cancer, L-ARGININE:HCL (D7) was used as an internal standard to demonstrate that a multi-metabolite panel offered superior accuracy in detecting the disease compared to individual measurements. mdpi.com Similarly, in dementia research, it helped establish that lower levels of arginine and citrulline were significant predictors of the condition. nih.gov

Below is a table summarizing the use of L-ARGININE:HCL (D7) in targeted metabolomics studies:

Disease/ConditionKey FindingsReference
Colorectal CancerAlterations in citrulline, SDMA, and DMA show potential as screening and surveillance markers. mdpi.com mdpi.com
DementiaLower serum arginine and citrulline levels are associated with dementia. nih.gov nih.gov
Gastric CancerPatients with gastric cancer exhibit reduced systemic arginine, citrulline, and ornithine. mdpi.com mdpi.com

Untargeted Metabolomics Approaches Utilizing L-ARGININE:HCL (D7) Reference Standards

While direct examples of L-ARGININE:HCL (D7) in untargeted metabolomics are less common, the principles of using stable isotope-labeled standards are well-established in this field. acs.org In untargeted metabolomics, which aims to measure as many metabolites as possible, labeled compounds like L-ARGININE:HCL (D7) can serve as reference standards to aid in the identification and quantification of unknown metabolites. acs.org The distinct mass shift introduced by the deuterium atoms helps to differentiate biologically derived metabolites from background noise and artifacts, thereby improving the accuracy of metabolite identification.

Fluxomics Methodologies to Determine Metabolic Rates and Pathway Branching

Fluxomics, the study of metabolic reaction rates, heavily relies on stable isotope tracers like L-ARGININE:HCL (D7) to elucidate the dynamics of metabolic pathways. nih.govslu.sefrontiersin.orgnsf.gov By tracking the incorporation of deuterium from L-ARGININE:HCL (D7) into downstream metabolites, researchers can calculate the rates of metabolic fluxes and understand how different pathways are utilized under various conditions. nih.gov

For example, tracing the labeled arginine can reveal the flux through pathways such as nitric oxide synthesis, the urea cycle, and the synthesis of creatine (B1669601), proline, and glutamate. diva-portal.orgebi.ac.ukebi.ac.uk This information is crucial for understanding how cells adapt their metabolism in response to environmental changes or disease states. embopress.org For instance, studies have shown that arginine metabolism is altered in conditions like chronic obstructive pulmonary disease and during viral infections. slu.se

Proteomics Applications using Stable Isotope Labeling

In proteomics, L-ARGININE:HCL (D7) is a key reagent for quantitative analysis, particularly in methods that rely on stable isotope labeling to compare protein abundance and turnover across different samples. isotope.comisotope.comisotope.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Incorporating L-ARGININE:HCL (D7)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. ckgas.comresearchgate.netusherbrooke.ca In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural arginine, while another is grown in a "heavy" medium containing a stable isotope-labeled arginine, such as L-ARGININE:HCL (D7). ckgas.comresearchgate.netcortecnet.com

When the cell populations are mixed, the relative abundance of proteins can be determined by the ratio of the heavy to light peptide signals in a mass spectrometer. usherbrooke.ca L-ARGININE:HCL (D7) is one of several labeled arginine isotopes used in SILAC experiments. cortecnet.comshoko-sc.co.jp The choice of isotope can be tailored to the specific needs of the experiment, including multiplexing capabilities where more than two conditions are compared. researchgate.net

Quantitative Proteomics for Protein Turnover and Degradation Studies

Beyond relative protein quantification, L-ARGININE:HCL (D7) is also used to study protein dynamics, including synthesis, degradation, and turnover rates. researchgate.netnih.gov In pulse-SILAC experiments, cells are exposed to the heavy-labeled amino acid for a defined period. nih.gov The rate of incorporation of L-ARGININE:HCL (D7) into newly synthesized proteins provides a direct measure of protein synthesis rates. nih.gov

By combining pulse-SILAC with proximity labeling techniques, researchers can even map protein turnover with subcellular precision. nih.gov This allows for the investigation of how protein dynamics vary in different cellular compartments, providing a deeper understanding of cellular homeostasis and the response to various stimuli. usherbrooke.canih.gov For example, studies have used this approach to investigate how protein turnover changes during neuronal differentiation. nih.gov

Here is a table summarizing the applications of L-ARGININE:HCL (D7) in proteomics:

ApplicationDescriptionKey FindingsReference
SILAC Quantitative comparison of protein abundance between different cell populations.Enables accurate relative quantification of thousands of proteins simultaneously. ckgas.comresearchgate.netusherbrooke.ca
Protein Turnover Measurement of protein synthesis and degradation rates.Reveals dynamic changes in the proteome in response to cellular processes like differentiation. nih.gov nih.gov

Role of L Arginine:hcl D7 in Quantitative Omics Research

Methodological Advancements in Protein Quantification via D7-Labeled Peptides

The precise measurement of protein abundance is fundamental to understanding complex biological processes, from cellular signaling to the progression of diseases. Quantitative proteomics, a rapidly advancing field, relies heavily on mass spectrometry (MS) to achieve this. thermofisher.com A cornerstone of modern quantitative MS is the use of stable isotope labeling, a technique that introduces a "heavy", non-radioactive version of a molecule to serve as an internal standard, allowing for the accurate comparison of protein levels between different samples. oup.com L-ARGININE:HCL (D7) has emerged as a critical tool in this domain, driving significant methodological advancements.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy. thermofisher.com This in vivo method involves growing cells in a specialized medium where a standard "light" amino acid is replaced by its "heavy" isotopic counterpart. ckgas.com As cells grow and synthesize new proteins, they incorporate this heavy amino acid. thermofisher.com When the proteomes of two cell populations (e.g., treated vs. untreated) are mixed, the relative abundance of a specific protein can be determined by comparing the mass spectrometry signal intensities of the peptide pairs that are chemically identical but differ in mass due to the isotopic label. oup.com

Arginine is a particularly suitable amino acid for this technique. The enzyme trypsin, the most common protease used in proteomics to digest proteins into smaller, analyzable peptides, specifically cleaves proteins at the C-terminus of lysine (B10760008) and arginine residues. thermofisher.com This ensures that nearly all resulting tryptic peptides (except the C-terminal one) will contain at least one labeled amino acid, making them detectable by the mass spectrometer. thermofisher.com

L-ARGININE:HCL (D7) is a deuterated form of L-arginine hydrochloride, where seven hydrogen atoms are replaced by deuterium (B1214612) atoms. isotope.combioscience.co.uk This substitution results in a precise mass increase, creating a "heavy" standard that is chemically identical to its "light" counterpart but distinguishable by a mass spectrometer. nih.gov This compound is integral to several advanced quantitative methods.

One of the most significant advancements is the Absolute QUantification (AQUA) strategy. nih.gov In this approach, a known quantity of a synthetic peptide, which is a heavy-isotope-labeled version (e.g., containing D7-arginine) of a target peptide from the protein of interest, is spiked into a biological sample. nih.gov This labeled peptide serves as an ideal internal standard, co-eluting with its endogenous, "light" counterpart during liquid chromatography. nih.gov By comparing the MS signal intensities, researchers can calculate the absolute concentration of the target protein in the original sample.

Dynamic SILAC (dSILAC) represents another methodological leap, enabling the study of protein turnover. thermofisher.com In a typical dSILAC experiment, cells initially grown in a "light" medium are switched to a "heavy" medium containing D7-arginine. thermofisher.com By analyzing samples at various time points after the switch, researchers can measure the rate at which newly synthesized, heavy-labeled proteins appear, providing direct insights into protein synthesis and degradation dynamics. thermofisher.com

Furthermore, the use of various isotopologues of amino acids, such as D7-arginine alongside ¹³C-labeled arginine, facilitates multiplexing. This allows for the simultaneous comparison of protein expression across three or more conditions in a single experiment (e.g., light, medium-heavy, and heavy), significantly increasing throughput and analytical power. thermofisher.com

In clinical research, L-ARGININE:HCL (D7) is crucial for the precise quantification of L-arginine and its metabolites, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). d-nb.inforesearchgate.net These molecules are significant biomarkers for various diseases. By using D7-arginine as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, clinical laboratories can achieve the high accuracy and reproducibility needed for diagnostic applications. d-nb.inforesearchgate.net

Data Tables

Table 1: Properties of L-ARGININE:HCL (D7)

PropertyValueSource
Synonyms L-arginine-2,3,3,4,4,5,5-d7, monohydrochloride bioscience.co.uk
Molecular Formula C₆H₇D₇N₄O₂ • HCl bioscience.co.uk
Molecular Weight 217.71 g/mol isotope.com
Isotopic Purity ≥98% isotope.com
Applications Proteomics, Metabolomics, Clinical MS isotope.comisotope.com

Table 2: Research Findings on D7-Arginine in Quantitative Analysis

Research FocusMethodologyKey FindingSource
Biomarker Quantification Liquid Chromatography-Mass Spectrometry (LC-MS) with D7-arginine as an internal standard.Developed a sensitive and reliable method for the simultaneous analysis of L-arginine, ADMA, SDMA, L-citrulline, and DMA in human serum. d-nb.inforesearchgate.net
Protein Quantification Stable Isotope Dilution Mass SpectrometryD7-labeled internal standards are used to precisely quantify corresponding analytes in complex mixtures like serum. d-nb.infonih.gov
Metabolic Labeling Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)L-ARGININE:HCL (D7) can be used as a "heavy" amino acid source for metabolic labeling to study relative protein expression and turnover. thermofisher.comckgas.com

Computational and Theoretical Aspects of Deuterated Arginine Research

Molecular Dynamics Simulations of L-ARGININE:HCL (D7) in Aqueous and Protein Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For L-ARGININE:HCL (D7), MD simulations provide insights into how deuterium (B1214612) labeling affects its structural dynamics, solvation, and interactions with biomolecules like proteins.

In these simulations, the primary difference between standard L-arginine and L-ARGININE:HCL (D7) is the increased mass of the seven deuterium atoms replacing hydrogen atoms. While this mass change does not alter the molecule's static structure or its electronic properties under the Born-Oppenheimer approximation, it significantly impacts its dynamic properties. The heavier mass of deuterium leads to slower vibrational frequencies of C-D bonds compared to C-H bonds and can affect the molecule's diffusion and rotational motions.

In Protein Environments: When interacting with proteins, L-arginine often plays a critical role in forming salt bridges and hydrogen bonds. MD simulations can be used to explore whether the subtle dynamic changes induced by deuteration in L-ARGININE:HCL (D7) alter these interactions. For example, simulations have been used to study how arginine binds to substrate-binding domains of transporters and how it interacts with residues within an enzyme's active site nih.govnih.gov. By simulating a deuterated variant, researchers can investigate if the altered vibrational modes and kinetic properties affect the stability or kinetics of protein-ligand binding. While the energetic cost of placing arginine in a lipid bilayer is high, simulations show that its charged guanidinium (B1211019) group is solvated by water and lipid polar groups, a behavior expected to be similar for the D7 variant nih.gov.

Table 1: Comparison of Theoretical Parameters for MD Simulations
ParameterL-ARGININE:HCLL-ARGININE:HCL (D7)Implication of Deuteration
Molecular Mass~174.20 g/mol (free base)~181.24 g/mol (free base)Increased mass affects kinetic properties.
C-H Stretch Freq.~2900-3000 cm⁻¹N/AHigher frequency than C-D bonds.
C-D Stretch Freq.N/A~2100-2200 cm⁻¹Lower zero-point energy, stronger bond.
Diffusion CoefficientD< DSlower movement in solution due to higher mass.
Rotational Correlation Timeτ> τSlower tumbling and rotational motion.

Quantum Chemical Calculations of Deuterium Isotope Effects

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules and predicting the energetic consequences of isotopic substitution. For L-ARGININE:HCL (D7), these calculations are primarily used to predict kinetic isotope effects (KIEs).

A KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes wikipedia.org. The effect arises from the difference in zero-point vibrational energy (ZPVE) between bonds to the lighter isotope (e.g., C-H) and the heavier isotope (C-D). The bond to the heavier isotope has a lower ZPVE, making it more stable and requiring more energy to break.

Primary and Secondary KIEs:

Primary KIEs occur when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction wikipedia.org. For a reaction involving the cleavage of a C-H bond on the arginine side chain, substituting it with a C-D bond would result in a significantly slower reaction rate.

Secondary KIEs are observed when the bond to the isotope is not directly involved in the reaction but is located near the reaction center wikipedia.org. These effects are typically smaller and arise from changes in hybridization or hyperconjugation between the ground state and the transition state princeton.edu.

Quantum chemical calculations can predict the magnitude of these effects by computing the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species stackexchange.com. These calculations are critical for interpreting experimental results from enzymatic assays or metabolic tracing studies. For example, a significant KIE was observed in the oxidation of an L-arginine analog by nitric oxide synthase, supporting a mechanism involving C-H bond cleavage nih.gov. While this study was not on L-ARGININE:HCL (D7) itself, the principles are directly applicable.

Table 2: Theoretical Kinetic Isotope Effect (KIE) for C-H Bond Cleavage
ParameterC-H BondC-D BondPredicted KIE (kH/kD)
Zero-Point Energy (ZPE)HigherLower> 1 (Normal KIE)
Bond Dissociation EnergyLowerHigher> 1 (Normal KIE)
Reaction RateFasterSlower> 1 (Normal KIE)
Example Calculation
ZPE (C-H stretch)~4.2 kcal/mol
ZPE (C-D stretch)~3.0 kcal/mol
Resulting kH/kD at 298 K ~7

Note: Values are illustrative and depend on the specific reaction mechanism.

Computational Modeling of Metabolic Networks and Flux Prediction with Deuterated Tracers

Stable isotope tracers like L-ARGININE:HCL (D7) are used extensively in metabolic flux analysis (MFA) to quantify the rates of reactions within a metabolic network medchemexpress.com. Computational modeling is essential to translate the raw mass spectrometry data from these experiments into meaningful metabolic fluxes.

The process begins by introducing the deuterated tracer into a biological system, such as a cell culture nih.gov. As the cells metabolize the L-ARGININE:HCL (D7), the deuterium atoms are incorporated into various downstream metabolites. The distribution of deuterium in these metabolites, known as the mass isotopologue distribution (MID), is measured using mass spectrometry.

Computational MFA models, often based on stoichiometry, use this MID data to solve a system of algebraic equations that describe the flow of atoms through the network. The models predict the intracellular metabolic fluxes that best explain the observed pattern of deuterium labeling in the measured metabolites. Deuterium from D2O, for example, can be incorporated into multiple substrates like amino acids, glucose, and fatty acids, allowing for the simultaneous measurement of turnover in different metabolic pools physoc.org. This principle is the foundation for using specifically labeled tracers like deuterated arginine to probe specific pathways, such as the urea (B33335) cycle or nitric oxide synthesis nih.govresearchgate.net.

These models must account for factors such as the contribution of naturally occurring isotopes and the potential for label loss in exchange reactions nih.gov. The computational analysis provides a quantitative snapshot of cellular metabolism, revealing how different pathways are utilized under various conditions.

Table 3: Illustrative Metabolic Flux Prediction using L-ARGININE:HCL (D7)
MetabolitePrecursorMeasured Mass Isotopologue Distribution (MID)Predicted Flux (relative units)
Ornithine ArginineM+0: 10%, M+1: 5%, M+2: 15%, M+3: 20%, M+4: 50%85
Citrulline OrnithineM+0: 15%, M+1: 7%, M+2: 18%, M+3: 25%, M+4: 35%70
Proline OrnithineM+0: 40%, M+1: 15%, M+2: 20%, M+3: 15%, M+4: 10%15
Nitric Oxide ArginineNot directly measured by MID65

Note: This table is a simplified illustration of how MID data from a tracer experiment is used to infer the relative activity (flux) of different metabolic pathways originating from arginine.

Bioinformatic Tools for Processing and Interpreting Isotopic Tracing Data

The large and complex datasets generated from isotopic tracing experiments necessitate the use of specialized bioinformatic tools for processing and interpretation nih.gov. These software packages automate various steps of the analysis pipeline, from raw data processing to flux calculation and visualization.

The typical bioinformatic workflow includes several key stages:

Raw Data Processing: Tools like XCMS and MZmine process the raw mass spectrometry files to detect peaks, align chromatograms, and quantify peak intensities nih.gov.

Correction for Natural Isotopes: Before analyzing tracer incorporation, the contribution of naturally abundant heavy isotopes (e.g., ¹³C, ¹⁵N) must be subtracted from the measured signal. Software such as IsoCor is specifically designed for this purpose nih.govoup.com.

Isotopologue Quantification: The software identifies and quantifies the different mass isotopologues for each metabolite of interest.

Flux Analysis: The corrected isotopologue data is then fed into modeling software (e.g., based on platforms like MATLAB or Python) that contains the metabolic network model to calculate the reaction fluxes.

Data Visualization: Visualizing the results on metabolic pathway maps is crucial for interpretation. Tools like Escher-Trace can map labeling data onto pathways to facilitate biological understanding nih.gov. For studies focusing on protein dynamics using hydrogen-deuterium exchange, software like Deuteros aids in the rapid analysis and visualization of large datasets nih.govnih.gov.

The development of integrated platforms aims to streamline this entire workflow, reducing the time and effort required for data conversion between different tools and facilitating a more comprehensive analysis of isotope-tracing experiments nih.gov.

Table 4: Selected Bioinformatic Tools for Isotopic Tracing Data Analysis
ToolPrimary FunctionKey FeaturesReference
IsoCor Natural Isotope CorrectionCorrects for natural isotope abundance and tracer isotopic purity. nih.govoup.com
XCMS / MZmine Raw MS Data ProcessingPeak detection, retention time correction, and alignment. nih.gov
El-MAVEN LC-MS Data ProcessingOpen-source tool for processing labeled and unlabeled metabolomics data. nih.gov
Deuteros HDX-MS Data AnalysisRapid analysis and visualization of hydrogen-deuterium exchange data. nih.govnih.gov
MetaboAnalyst Statistical AnalysisComprehensive suite for statistical, functional, and pathway analysis. nih.gov
IsoPairFinder Pathway DiscoveryIdentifies pathway intermediates by analyzing paired unlabeled and labeled data. researchgate.net

Future Directions and Emerging Research Avenues for L Arginine:hcl D7

Development of Novel L-ARGININE:HCL (D7) Derivatives for Enhanced Research Applications

The development of novel derivatives of L-ARGININE:HCL (D7) is a promising area of research aimed at creating more sophisticated molecular probes for a variety of applications. By chemically modifying the L-arginine-D7 backbone, researchers can introduce additional functionalities that allow for new types of experiments. For instance, the attachment of fluorescent tags or biotin (B1667282) moieties to L-ARGININE:HCL (D7) could enable dual-mode detection, combining mass spectrometry-based tracking with fluorescence microscopy to visualize the subcellular localization of arginine and its metabolites.

Furthermore, the synthesis of photo-activatable derivatives of L-ARGININE:HCL (D7) could provide temporal control over its incorporation into cellular pathways. Such derivatives would remain inert until activated by a specific wavelength of light, allowing researchers to study acute changes in arginine metabolism with high precision. The development of these and other novel derivatives will undoubtedly enhance the utility of L-ARGININE:HCL (D7) as a research tool.

Table 1: Potential Novel Derivatives of L-ARGININE:HCL (D7) and Their Research Applications

Derivative TypeAdded FunctionalityPotential Research Application
Fluorescently-Tagged L-ARGININE:HCL (D7)Covalently attached fluorophoreSubcellular localization studies, in vivo imaging
Biotinylated L-ARGININE:HCL (D7)Biotin moiety for affinity purificationIdentification of arginine-binding proteins
Photo-activatable L-ARGININE:HCL (D7)Light-sensitive caging groupSpatiotemporal control of arginine metabolism studies
Click-Chemistry Enabled L-ARGININE:HCL (D7)Alkyne or azide (B81097) group for bioorthogonal reactionsIn situ labeling and visualization of metabolic pathways

Integration of L-ARGININE:HCL (D7) with Multi-Omics Data for Systems Biology Approaches

The integration of stable isotope tracing with multi-omics platforms represents a powerful strategy for unraveling complex biological systems. L-ARGININE:HCL (D7) is well-suited for these systems biology approaches, where data from genomics, transcriptomics, proteomics, and metabolomics are combined to create a holistic view of cellular function. By introducing L-ARGININE:HCL (D7) into a biological system, researchers can trace the flux of arginine through various metabolic pathways and its incorporation into newly synthesized proteins.

This information, when correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics), can reveal regulatory networks that govern arginine metabolism and its downstream effects. For example, a study might use L-ARGININE:HCL (D7) to quantify changes in nitric oxide synthesis in response to a particular stimulus, while simultaneously measuring global changes in gene and protein expression. This integrated approach can provide a more comprehensive understanding of the cellular response than any single omics technology alone.

Advancements in High-Throughput Screening Methodologies Employing Deuterated Tracers

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for biological activity. The use of deuterated tracers like L-ARGININE:HCL (D7) in HTS assays is a significant advancement. Mass spectrometry-based HTS, in particular, benefits from the use of stable isotope-labeled internal standards, which improve the accuracy and reproducibility of quantification.

Emerging HTS methodologies are now employing deuterated compounds not just as internal standards, but as active probes to screen for modulators of metabolic pathways. For instance, a cell-based HTS assay could use L-ARGININE:HCL (D7) to screen for drugs that inhibit or enhance the activity of arginase, an enzyme that plays a critical role in several diseases. The incorporation of the deuterium (B1214612) label allows for the sensitive and specific detection of the metabolic products, providing a direct measure of enzyme activity. These advancements are enabling more physiologically relevant HTS assays and accelerating the pace of drug discovery.

Exploration of Deuterium Labeling for Investigating Biopharmaceutical Formulation Stability Beyond Basic Characterization

Ensuring the stability of biopharmaceutical products, such as monoclonal antibodies and other therapeutic proteins, is a critical aspect of their development and manufacturing. L-arginine is often used as an excipient in these formulations to prevent protein aggregation and improve stability. Deuterium labeling, including the use of L-ARGININE:HCL (D7), offers a powerful tool to investigate the mechanisms underlying this stabilization in greater detail than traditional methods.

By incorporating L-ARGININE:HCL (D7) into a biopharmaceutical formulation, researchers can use techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy to probe the interactions between the arginine molecules and the protein surface. This can provide insights into how arginine prevents aggregation at a molecular level. Furthermore, deuterium labeling can be used to study the long-term stability of the formulation by tracking any chemical degradation or structural changes in the L-arginine excipient itself over time. This deeper understanding of formulation stability can lead to the development of more robust and effective biopharmaceutical products.

Q & A

Q. What protocols ensure reproducibility in synthesizing L-arginine:HCl (D7) derivatives for cross-laboratory studies?

  • Methodological Answer : Document (1) synthetic routes (e.g., catalytic deuteration conditions), (2) purification steps (HPLC gradients, column specifications), and (3) QC metrics (NMR δ-values for deuterium, isotopic purity certificates). Share raw spectral data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.